molecular formula C12H11NO2S B8288034 5-Methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde

5-Methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde

Cat. No. B8288034
M. Wt: 233.29 g/mol
InChI Key: CXPDLLFMZLCTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-methoxy-2-(5-methyl-1,3-thiazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-8-6-13-12(16-8)11-4-3-10(15-2)5-9(11)7-14/h3-7H,1-2H3

InChI Key

CXPDLLFMZLCTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=C(C=C(C=C2)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-formyl-4-methoxyphenylboronic acid (200 mg, 1.11 mmol) in DMF (10 mL) and H2O (2 mL) are added 2-bromo-5-methylthiazole (217 mg, 1.22 mmol), Pd(PPh3)4 (128 mg, 0.11 mmol) and K2CO3 (230 mg, 1.67 mmol) at room temperature. The solution is heated to 120° C. for 1 hour in a microwave reactor. The solution is cooled down and 3-mercaptopropyl-functionalized silica gel (500 mg) is added. The solution is stirred for 15 minutes and filtered. The filtrate is washed with H2O (15 mL) and is extracted with EtOAc (3×15 mL). The combined organic layer is dried with MgSO4 and is filtered. The filtrate is concentrated and the residue is purified by silica gel flash chromatography eluting with 50% EtOAc in heptane to afford 5-methoxy-2-(5-methyl-thiazol-2-yl)-benzaldehyde (160 mg, 63%) as a white foam.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
128 mg
Type
catalyst
Reaction Step One

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